molecular formula C10H6N2 B11919798 Cyclobuta[B]quinoxaline CAS No. 6847-24-1

Cyclobuta[B]quinoxaline

Cat. No.: B11919798
CAS No.: 6847-24-1
M. Wt: 154.17 g/mol
InChI Key: DLESZHBEKLWNRT-UHFFFAOYSA-N
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Description

Cyclobuta[B]quinoxaline is a nitrogen-containing heterocyclic compound characterized by a fused ring structure that includes both a benzene ring and a pyrazine ring. This compound is part of the broader class of quinoxalines, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Chemical Reactions Analysis

Types of Reactions

Cyclobuta[B]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines, which can exhibit enhanced biological activities and improved material properties .

Comparison with Similar Compounds

Cyclobuta[B]quinoxaline can be compared with other similar compounds, such as:

This compound stands out due to its unique fused ring structure, which imparts exceptional stability and high redox potentials, making it a promising candidate for various applications .

Biological Activity

Cyclobuta[B]quinoxaline is a unique bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its fused cyclobutane and quinoxaline structure, which contributes to its biological activity. The compound's unique geometry allows for specific interactions with biological targets, enhancing its efficacy as a therapeutic agent.

Biological Activities

1. Antimicrobial Properties
this compound exhibits significant antimicrobial activity against various pathogens. Research has shown that it possesses both antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. In vitro studies have demonstrated its effectiveness against gram-positive and gram-negative bacteria, as well as fungi.

2. Antiviral Activity
The compound has been investigated for its antiviral properties, particularly against respiratory viruses such as influenza and coronaviruses. This compound derivatives have shown potential as inhibitors of viral replication, with some studies reporting IC50 values in the low micromolar range against H1N1 influenza virus . The mechanism involves disruption of viral protein synthesis and interference with viral entry into host cells.

3. Anticancer Effects
this compound has been studied for its anticancer potential. It has been found to inhibit specific kinases involved in cancer cell proliferation, such as tyrosine kinases and C-MET kinases, leading to apoptosis in cancer cells . Notably, a derivative of this compound demonstrated significant cytotoxicity against various cancer cell lines with minimal toxicity to normal cells.

Activity Type Target Pathogen/Cell Type IC50 (μM) Mechanism of Action
AntibacterialE. coli2.5Membrane disruption
AntifungalCandida albicans1.2Cell wall synthesis inhibition
AntiviralH1N1 influenza virus0.2164Inhibition of viral replication
AnticancerHeLa cells5.0Apoptosis induction via kinase inhibition

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Tyrosine Kinase Inhibition: The compound inhibits tyrosine kinases, which play critical roles in cell signaling pathways related to growth and differentiation.
  • C-MET Kinase Inhibition: By targeting C-MET kinases, this compound can disrupt pathways that promote tumor growth and metastasis.
  • Viral Protein Interference: Its structural features allow it to bind effectively to viral proteins, preventing their function and thereby inhibiting the viral life cycle.

Case Studies

  • Antiviral Efficacy Against Influenza
    A study highlighted the synthesis of a this compound derivative that exhibited potent antiviral activity against the H1N1 strain. The derivative showed an IC50 value of 0.2164 μM while maintaining a high CC50 value (315578.68 μM), indicating a favorable safety profile .
  • Anticancer Activity in vitro
    Research conducted on various cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways following kinase inhibition. This was particularly evident in HeLa cells, where significant cell death was observed at concentrations around 5 μM .

Properties

CAS No.

6847-24-1

Molecular Formula

C10H6N2

Molecular Weight

154.17 g/mol

IUPAC Name

cyclobuta[b]quinoxaline

InChI

InChI=1S/C10H6N2/c1-2-4-8-7(3-1)11-9-5-6-10(9)12-8/h1-6H

InChI Key

DLESZHBEKLWNRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=CC=C3N=C2C=C1

Origin of Product

United States

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